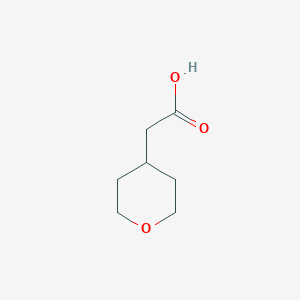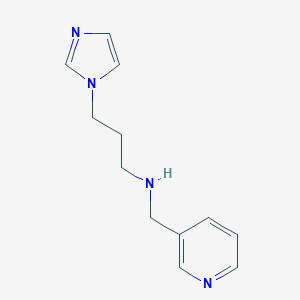
trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid
Vue d'ensemble
Description
trans-4’-Pentyl-(1,1’-bicyclohexyl)-4-carboxylic acid is an organic compound with a complex structure, characterized by the presence of a bicyclohexyl core with a pentyl group and a carboxylic acid functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trans-4’-Pentyl-(1,1’-bicyclohexyl)-4-carboxylic acid typically involves the following steps:
Formation of the bicyclohexyl core: This can be achieved through a Diels-Alder reaction between cyclohexene and a suitable dienophile.
Introduction of the pentyl group: The pentyl group can be introduced via a Grignard reaction, where pentyl magnesium bromide reacts with the bicyclohexyl core.
Industrial Production Methods: In an industrial setting, the production of trans-4’-Pentyl-(1,1’-bicyclohexyl)-4-carboxylic acid may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pentyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or an aldehyde.
Substitution: The bicyclohexyl core can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation reactions can be carried out using halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
trans-4’-Pentyl-(1,1’-bicyclohexyl)-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
Mécanisme D'action
The mechanism of action of trans-4’-Pentyl-(1,1’-bicyclohexyl)-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxylic acid group can form hydrogen bonds with target molecules, influencing their activity and function. The bicyclohexyl core provides structural stability and enhances the compound’s binding affinity to its targets.
Comparaison Avec Des Composés Similaires
- trans-4’-Pentyl-(1,1’-bicyclohexyl)-4-carbonitrile
- trans-4’-Pentyl-(1,1’-bicyclohexyl)-4-trifluoromethyl
Comparison:
- Structural Differences: While these compounds share a similar bicyclohexyl core, they differ in the functional groups attached (e.g., carboxylic acid vs. carbonitrile vs. trifluoromethyl).
- Chemical Properties: The presence of different functional groups affects their reactivity and chemical behavior. For example, the carboxylic acid group in trans-4’-Pentyl-(1,1’-bicyclohexyl)-4-carboxylic acid makes it more acidic compared to its carbonitrile and trifluoromethyl counterparts.
- Applications: Each compound has unique applications based on its chemical properties. The carboxylic acid derivative is more suited for applications requiring acidic functionality, while the carbonitrile and trifluoromethyl derivatives may be preferred for their stability and electronic properties.
Propriétés
IUPAC Name |
4-(4-pentylcyclohexyl)cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O2/c1-2-3-4-5-14-6-8-15(9-7-14)16-10-12-17(13-11-16)18(19)20/h14-17H,2-13H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRPANQODGRNWRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)C2CCC(CC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00967609, DTXSID401186261 | |
| Record name | 4'-Pentyl[1,1'-bi(cyclohexane)]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00967609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (trans,trans)-4′-Pentyl[1,1′-bicyclohexyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401186261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5309-12-6, 65355-33-1 | |
| Record name | 4'-Pentyl[1,1'-bi(cyclohexane)]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00967609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (trans,trans)-4′-Pentyl[1,1′-bicyclohexyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401186261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![cis-Bicyclo[3.3.0]octane-3,7-dione](/img/structure/B153549.png)



![Tetrazolo[1,5-a]pyridine](/img/structure/B153557.png)



![Thieno[2,3-b]pyrazine](/img/structure/B153567.png)
![Thieno[2,3-b]pyridine](/img/structure/B153569.png)

![Thieno[2,3-c]pyridine](/img/structure/B153571.png)
![Thieno[2,3-d]pyrimidine](/img/structure/B153573.png)
